
tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group, a hydroxyl group, and a tert-butyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl bromide, and tert-butyl chloroformate.
Reaction Conditions: The piperidine is first reacted with benzyl bromide in the presence of a base like sodium hydride to form 4-benzylpiperidine. This intermediate is then subjected to hydroxylation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the 3-position.
Chemical Reactions Analysis
tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as the reduction of the ester group to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The hydroxyl and benzyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: This compound lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological assays.
tert-Butyl 4-(4-hydroxymethyl)phenylpiperidine-1-carboxylate: This compound has a hydroxymethyl group instead of a benzyl group, which may alter its reactivity and binding properties.
The unique combination of the tert-butyl ester, benzyl, and hydroxyl groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-14(15(19)12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUCWYKFTGQKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
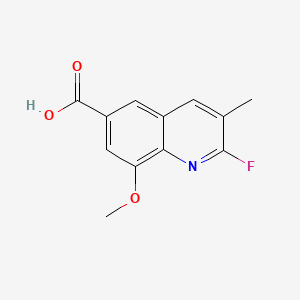
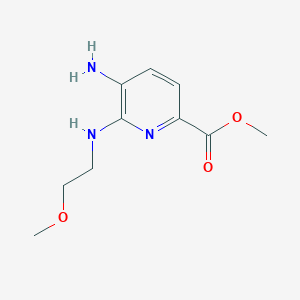
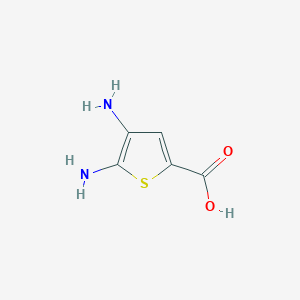
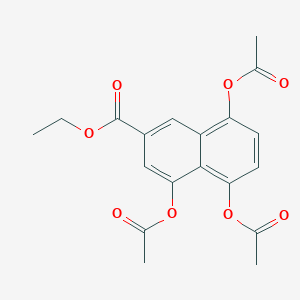
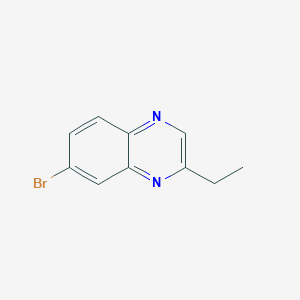
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
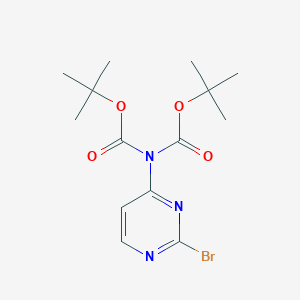




![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)


